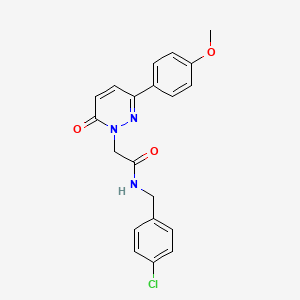

N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-Chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the pyridazinone C3 position and a 4-chlorobenzyl group attached to the acetamide moiety. The compound’s molecular formula is C₂₀H₁₈ClN₃O₃, with a molecular weight of 391.83 g/mol . Pyridazinone derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and anticancer properties, often modulated by substituents on the aromatic rings and the pyridazinone core .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-15(5-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHIMXGRDZEUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and reported activities:

Key Structural and Functional Insights:

Halogenation Effects: The target compound’s 4-chlorobenzyl group contrasts with analogs bearing bromo- (e.g., 4-bromophenyl in ) or iodo-substituents (). Halogenation typically enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, though larger halogens (e.g., iodine) may reduce metabolic stability . The 4-methoxyphenyl group on the pyridazinone core is associated with anti-inflammatory activity in analogs (), whereas dichloro-substituted pyridazinones () show specificity for epigenetic targets like PRMT3.

Bioactivity Trends: Anti-inflammatory activity: Compounds with methoxybenzyl or bromophenyl groups (e.g., ) exhibit potency in reducing inflammation, likely due to interactions with cyclooxygenase or leukotriene pathways .

Research Findings and Implications

- Pharmacological Screening : While the target compound lacks explicit activity data, its analogs are frequently evaluated using microculture tetrazolium assays (), which correlate cellular viability with drug sensitivity (r² > 0.89). This method could validate its bioactivity in future studies .

- Structure-Activity Relationship (SAR): Substitution at the pyridazinone C3 position (e.g., methoxyphenyl vs. dichloro) dictates target selectivity. The acetamide’s benzyl group modulates solubility and membrane permeability, with chlorobenzyl offering a balance between lipophilicity and metabolic stability compared to bulkier iodophenyl groups .

Biological Activity

N-(4-chlorobenzyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone core with chlorobenzyl and methoxyphenyl substituents. The molecular formula is with a molecular weight of approximately 364.83 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Case Study : A synthesized derivative demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains .

Anticancer Activity

Research indicates that derivatives of pyridazinone compounds possess anticancer properties:

- In Vitro Studies : Anticancer activity was evaluated using a panel of cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity against leukemia cells .

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| Leukemia | 10 | Sensitive |

| Breast Cancer | 50 | Moderate |

| Lung Cancer | 40 | Moderate |

Other Biological Activities

The compound has also been explored for additional therapeutic effects:

- Anti-inflammatory : Similar compounds have shown potential in reducing inflammation in various models.

- Analgesic Effects : Some derivatives have been reported to exhibit pain-relieving properties.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The final product is evaluated for its biological activities through various assays.

Summary of Findings

Research indicates that this compound has significant potential for further development as an antimicrobial and anticancer agent. However, detailed studies are required to fully elucidate its mechanisms of action and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.